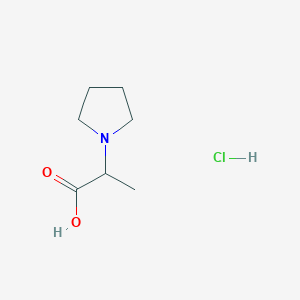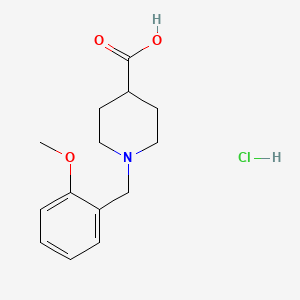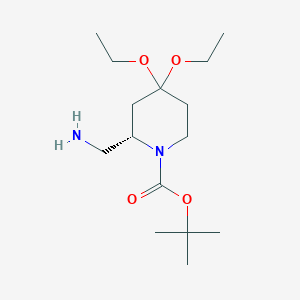![molecular formula C11H11N3OS B1388399 1-(噻吩并[2,3-d]嘧啶-4-基)哌啶-4-酮 CAS No. 1094427-64-1](/img/structure/B1388399.png)
1-(噻吩并[2,3-d]嘧啶-4-基)哌啶-4-酮
描述
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one is a heterocyclic compound that features a thienopyrimidine core fused with a piperidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one has several scientific research applications:
作用机制
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms . The specific interaction of this compound with its targets would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to affect a variety of biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .
Result of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
生化分析
Biochemical Properties
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can bind to specific receptors on the cell surface, influencing cellular responses .
Cellular Effects
The effects of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can affect metabolic pathways by interacting with enzymes involved in energy production .
Molecular Mechanism
At the molecular level, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. The compound may inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nucleotides, amino acids, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one may inhibit enzymes involved in nucleotide synthesis, impacting DNA and RNA production .
Transport and Distribution
Within cells and tissues, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .
Subcellular Localization
The subcellular localization of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one may be localized to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thienopyrimidine-4-ones . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thienopyrimidine-4-one derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.
相似化合物的比较
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a different fusion pattern of the thiophene and pyrimidine rings.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring.
The uniqueness of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one lies in its specific ring fusion and the presence of the piperidinone moiety, which may confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-8-1-4-14(5-2-8)10-9-3-6-16-11(9)13-7-12-10/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEPVPXXDVRNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)



![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)



![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)

![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)



